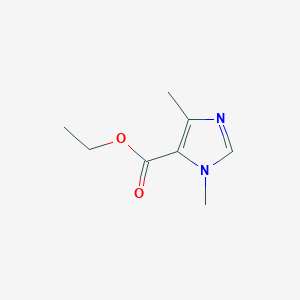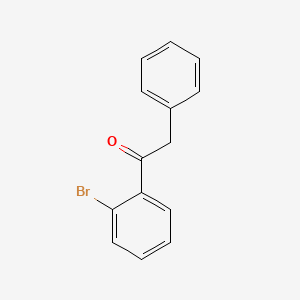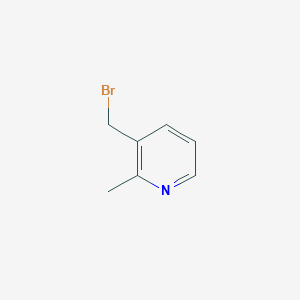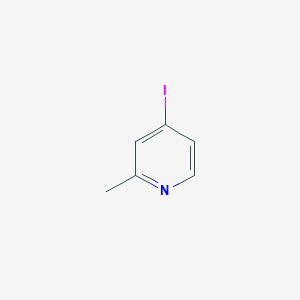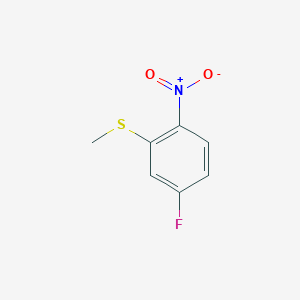![molecular formula C5H3BrN4 B1338031 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine CAS No. 30129-51-2](/img/structure/B1338031.png)
4-Bromo-1H-pyrazolo[3,4-d]pyrimidine
Vue d'ensemble
Description
4-Bromo-1H-pyrazolo[3,4-d]pyrimidine (4-BP) is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. It is a five-membered ring structure composed of two nitrogen atoms, one bromine atom, and two carbon atoms. 4-BP has been used in various scientific studies and research applications due to its unique properties.
Applications De Recherche Scientifique
4-Bromo-1H-pyrazolo[3,4-d]pyrimidine : Une Analyse Exhaustive
Recherche anticancéreuse : Ce composé sert de précurseur dans la synthèse de nouveaux dérivés présentant des propriétés anticancéreuses potentielles. Les chercheurs explorent son efficacité contre diverses lignées de cellules cancéreuses, en se concentrant sur sa capacité à induire l'apoptose en inhibant des enzymes critiques comme la CDK .
Synthèse de composés hétérocycliques : La this compound est utilisée dans la synthèse d'une large gamme de composés hétérocycliques, qui sont précieux en chimie médicinale pour leurs diverses activités biologiques .
Développement d'inhibiteurs de kinases : En raison de ses caractéristiques structurelles, ce composé est utilisé dans la conception et le développement d'inhibiteurs de kinases, qui jouent un rôle important dans les thérapies anticancéreuses ciblées .
Études SAR : Les études de relation structure-activité (SAR) utilisent souvent ce composé comme un échafaudage pour comprendre les effets pharmacologiques de diverses substitutions sur le cycle pyrimidine, aidant ainsi à la conception de médicaments plus efficaces .
Synthèse assistée par micro-ondes : Son utilisation dans les méthodes de synthèse assistées par micro-ondes met en évidence sa polyvalence et son efficacité dans la production de dérivés de pyrazolopyridine dans des conditions contrôlées .
Composés de tête pharmaceutiques : En tant que composé de tête, la this compound est essentielle dans les programmes de découverte de médicaments, où elle est modifiée pour améliorer les profils pharmacocinétiques et pharmacodynamiques .
Sondes biologiques : En biologie chimique, elle peut servir de sonde pour étudier les systèmes et les processus biologiques en raison de sa réactivité et de sa capacité à se lier sélectivement aux biomolécules .
Mécanisme D'action
Target of Action
The primary target of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine is cyclin-dependent kinases (CDKs), particularly CDK2 . CDKs are essential proteins in cell cycle regulation and have been identified as promising targets for cancer treatment .
Mode of Action
This compound interacts with its target, CDK2, by inhibiting its activity . This compound acts as a bioisostere of adenine and retains the main interactions of ATP at the kinase domain . The inhibition of CDK2 leads to a disruption in cell cycle progression, which can result in the prevention of cancer cell proliferation .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle regulation pathway . This disruption can lead to cell cycle arrest, preventing the cells from dividing and proliferating. The downstream effects of this include the induction of apoptosis, or programmed cell death, in cancer cells .
Pharmacokinetics
In silico admet studies suggest that it has suitable pharmacokinetic properties .
Result of Action
The result of this compound’s action is the inhibition of cancer cell proliferation. It has shown superior cytotoxic activities against certain cancer cell lines . By inhibiting CDK2, this compound disrupts cell cycle progression, leading to cell cycle arrest and the induction of apoptosis .
Orientations Futures
Pyrazolo[3,4-d]pyrimidine derivatives have shown significant potential in the field of medicinal chemistry, particularly as inhibitors of protein kinases like CDK2 . Therefore, the development of more potent and efficacious anticancer drugs with pyrazolo[3,4-d]pyrimidine scaffold is a promising future direction .
Analyse Biochimique
Biochemical Properties
The compound interacts with several biomolecules, including cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKs). For instance, 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine has been shown to inhibit CDK2, a kinase involved in cell cycle regulation . The inhibition occurs through binding interactions at the active site of the enzyme, preventing the phosphorylation of target proteins necessary for cell cycle progression.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for example, the inhibition of CDK2 by this compound leads to cell cycle arrest and apoptosis . This effect is particularly significant in rapidly dividing cells, where the disruption of the cell cycle can effectively halt tumor growth.
Additionally, this compound affects the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation . By inhibiting this pathway, the compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues such as Leu83 . This binding prevents the enzyme from interacting with its substrates, thereby inhibiting its kinase activity.
Furthermore, this compound has been shown to inhibit the activity of TRKs by binding to their kinase domains . This inhibition disrupts downstream signaling pathways, including the Ras/Erk and PI3K/Akt pathways, leading to reduced cell proliferation and increased apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, maintaining its inhibitory activity over extended periods . Its degradation can occur under extreme conditions, such as high temperatures or acidic environments.
Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of target kinases and prolonged cell cycle arrest in cancer cells . These effects are consistent with the compound’s potential as a therapeutic agent for chronic conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target kinases without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.
Threshold effects have also been noted, where a minimum concentration of this compound is required to achieve significant inhibition of target kinases . This threshold varies depending on the specific kinase and the type of cancer being targeted.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 isoforms . These enzymes play a crucial role in the metabolism of the compound, facilitating its biotransformation and elimination from the body.
The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall pharmacokinetic profile . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its inhibitory effects.
The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to plasma proteins . These factors determine the compound’s bioavailability and its ability to reach therapeutic concentrations at target sites.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized to the cytoplasm, where it interacts with target kinases . It can also be transported to the nucleus, where it may influence gene expression and other nuclear processes .
Targeting signals and post-translational modifications play a role in directing this compound to specific subcellular compartments . These mechanisms ensure that the compound reaches its intended targets and exerts its therapeutic effects efficiently.
Propriétés
IUPAC Name |
4-bromo-1H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMHDMLNECTTGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40509648 | |
| Record name | 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30129-51-2 | |
| Record name | 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



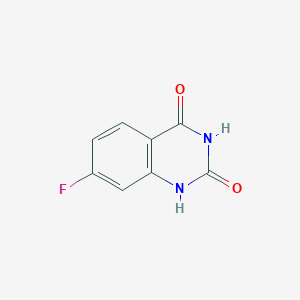
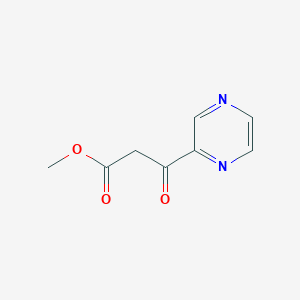


![Hexahydro-oxazolo[3,4-a]pyridin-3-one](/img/structure/B1337961.png)
